molecular formula C22H19ClN6O2S B611995 Varlitinib CAS No. 845272-21-1

Varlitinib

货号 B611995
CAS 编号: 845272-21-1
分子量: 466.94
InChI 键: UWXSAYUXVSFDBQ-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Varlitinib is an oral, selective, reversible, small molecule tyrosine kinase inhibitor of both ErbB-2 (Her-2/neu) and EGFR . Over-expression of ErbB-2 and EGFR receptors in tumors is predictive of poor prognosis in cancer patients . It has shown significant anti-tumor activity in preclinical models of human breast, lung, and epidermal carcinoma tumors .


Synthesis Analysis

Varlitinib has been conjugated with gold nanoparticles for targeted delivery into cancer cells . The nanoconjugates were designed by the bioconjugation of pegylated gold nanoparticles with varlitinib via carbodiimide-mediated cross-linking .


Molecular Structure Analysis

The molecular formula of Varlitinib is C22H19ClN6O2S . The IUPAC name is 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine .


Chemical Reactions Analysis

Varlitinib has been conjugated with gold nanoparticles for targeted delivery into cancer cells . The nanoconjugates were designed by the bioconjugation of pegylated gold nanoparticles with varlitinib via carbodiimide-mediated cross-linking .


Physical And Chemical Properties Analysis

The molecular weight of Varlitinib is 466.9 g/mol . The molecular formula is C22H19ClN6O2S . The IUPAC name is 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine .

科学研究应用

  1. 胃癌:Varlitinib在患者来源的胃癌移植模型中显示出强大的抗肿瘤效果。它抑制了多个增殖和抗凋亡途径,包括AKT、PI3K和Survivin途径。由于其强大的抗肿瘤活性和安全耐受性特点,已经启动了胃癌的2期临床试验(Ooi et al., 2016)

  2. 胆道癌(BTC):Varlitinib与基于铂的方案结合,在BTC中显示出有希望的疗效和安全性。在I期研究中,观察到显著的肿瘤缩小和70.3%的疾病控制率(Tan et al., 2019)

  3. 神经炎症反应和Tau病理:Varlitinib减少了LPS刺激的神经炎症反应,并减少了小胶质细胞和小鼠模型中Tau病理的早期阶段。这表明它在神经炎症和与Tau相关的疾病中具有潜在的治疗应用(Kim et al., 2022)

  4. 胆管癌:在胆管癌中,Varlitinib与双联化疗结合时显示出初步的疗效信号。在这种情况下,它已被证明是一种安全且耐受良好的肿瘤生长和存活抑制剂(Hsieh et al., 2017)

  5. 胰腺腺癌:Varlitinib与聚乙二醇化金纳米粒结合时,在胰腺癌细胞上显示出增强的抗肿瘤生长抑制效果,同时减少对正常细胞的毒性(Coelho et al., 2019)

  6. 三阴性乳腺癌(TNBC):Varlitinib下调TNBC细胞中的HER/ERK信号传导,并诱导凋亡,表明它可能是治疗这种癌症类型患者的有效药物(Liu et al., 2019)

  7. 肝细胞癌(HCC):在HCC患者来源的移植模型中,Varlitinib显示出肿瘤回归和血管正常化。对于携带激活的ErbB2/3和突变的β-连环蛋白的HCC PDX有效,表明它可能是HCC重要亚型的替代治疗方法(Shuen et al., 2018)

  8. 口腔癌:Varlitinib通过下调口腔癌中的MAPK/EGFR途径来介导其活性,表明它在这种情况下可能是一种治疗药物(Usman et al., 2019)

安全和危害

Varlitinib has been studied in combination with platinum-based chemotherapy in biliary tract cancers . The most frequent treatment-related adverse events (any grade) were fatigue (37%), decreased appetite (34%), and nausea (32%) and the most common Grade ≥ 3 treatment-related adverse events were hyperbilirubinemia (12%), increased AST (9%), and neutropenia (9%) .

未来方向

Varlitinib has shown promising efficacy and safety profile in biliary tract cancers . A Phase 2/3 randomised study of varlitinib and cape in 2nd line BTC and a Phase 1b/2 study of varlitinib with platinum-based chemotherapy in 1st line BTC are ongoing . There is also interest in utilizing these drugs in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement .

属性

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025597
Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients.
Record name Varlitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Varlitinib

CAS RN

845272-21-1
Record name Varlitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varlitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VARLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
325
Citations
CY Liu, PY Chu, CT Huang, JL Chen, HP Yang… - Cancers, 2019 - mdpi.com
… of varlitinib, a reversible small molecule pan-HER inhibitor in TNBC. Our results showed that varlitinib … MEK and ERK inhibition overcame resistance to varlitinib in MDA-MB-231 cells. …
Number of citations: 23 www.mdpi.com
MM Javle, DY Oh, M Ikeda, WP Yong, K Hsu… - ESMO open, 2022 - Elsevier
… Early clinical studies suggested that varlitinib had promising antitumor activity in … with varlitinib in biliary tract cancer) study, which aimed to determine the safety and efficacy of varlitinib …
Number of citations: 13 www.sciencedirect.com
H Dokduang, W Jamnongkarn… - Drug Design …, 2020 - Taylor & Francis
… varlitinib is a promising therapeutic agent for CCA treatment via the inhibition of EGFR/HER2. The anti-tumor effect of varlitinib on … Aspartate metabolite level was correlated with varlitinib …
Number of citations: 10 www.tandfonline.com
AC Tan, AOL Seet, SP Choo, DWM Tai, YCJ Lam… - Annals of …, 2019 - Elsevier
Background VAR is a potent TKI against EGFR, HER2 and HER4. Efficacy of VAR combined with fluoropyrimidine and platinum chemo in colorectal cancer (CRC) and biliary tract …
Number of citations: 2 www.sciencedirect.com
DY Oh, WP Yong, LT Chen, JW Kim, JH Park, K Hsu… - 2022 - ascopubs.org
… varlitinib in combination with gemcitabine plus cisplatin. Patients were evaluable for MTD if they had varlitinib … In total, 11 and 12 patients were included in the varlitinib 200 mg and 300 …
Number of citations: 2 ascopubs.org
J Gras - Drugs of the Future, 2018 - access.portico.org
… in varlitinibsensitive MDA-MB-468 cells but not in the varlitinib-… inhibition resensitized varlitinib-resistant cells to varlitinib-… that may be sensitive to varlitinib’s antitumor activity through …
Number of citations: 2 access.portico.org
M Usman, F Tanveer, A Ilyas, S Zarina - Current Proteomics, 2020 - ingentaconnect.com
… Our data revealed that 50ĩM Varlitinib exposure for 24 h exerted 50% growth inhibitory … varlitinib on this pathway. Our results indicated down regulation of MAPK in response to varlitinib …
Number of citations: 3 www.ingentaconnect.com
WH Shuen, R Ong, C Yeo, R Banu, LS Koh, CL Chee… - Cancer Research, 2018 - AACR
… to varlitinib, we studied the ErbB family signalling in 56 HCC PDX models and varlitinib was … In HCC PDX models with activated ErbB2 / 3 , treatment with varlitinib inhibited multiple …
Number of citations: 1 aacrjournals.org
SC Coelho, DP Reis, MC Pereira, MAN Coelho - Pharmaceutics, 2019 - mdpi.com
The aim of this study was to develop drug delivery nanosystems based on pegylated gold nanoparticles (PEGAuNPs) for a combination against pancreatic cancer cells. Doxorubicin …
Number of citations: 18 www.mdpi.com
MM Javle, DY Oh, M Ikeda, WP Yong, N McIntyre… - 2020 - ascopubs.org
4597 Background: Patients with advanced or metastatic BTC who progress on first-line (1L) gemcitabine-based doublet chemotherapy have few 2L treatment options. Varlitinib is a …
Number of citations: 12 ascopubs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。